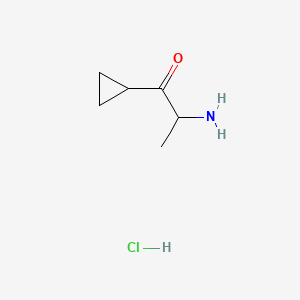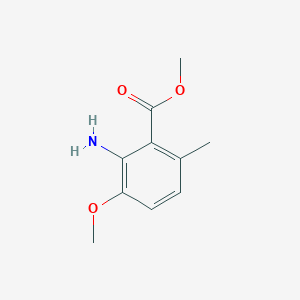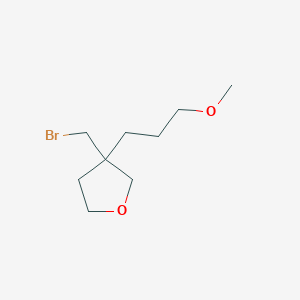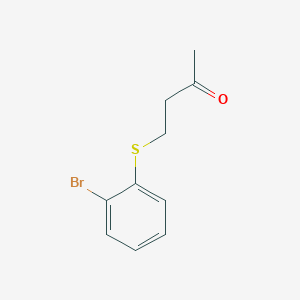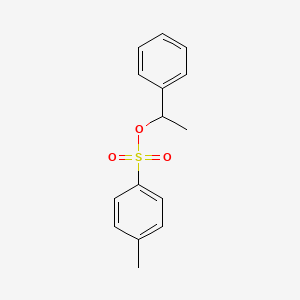
1-Phenylethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a phenylethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylethyl 4-methylbenzene-1-sulfonate can be synthesized through the sulfonylation of 1-phenylethanol with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is obtained in high yields .
Industrial Production Methods: In an industrial setting, the synthesis of 1-phenylethyl 4-methylbenzene-1-sulfonate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular sieves can help in removing water formed during the reaction, thereby driving the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile such as hydroxide ion or amine.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products Formed:
Nucleophilic Substitution: Phenylethanol and substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfo, or halogen-substituted benzene derivatives.
Reduction: Phenylethyl sulfide.
Wissenschaftliche Forschungsanwendungen
1-Phenylethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-phenylethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The sulfonate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
1-Phenylethyl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Phenyl 4-methylbenzenesulfonate: Similar structure but lacks the phenylethyl group, leading to different chemical and biological properties.
1-Phenylethyl benzenesulfonate: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: The presence of both the phenylethyl and methyl groups in 1-phenylethyl 4-methylbenzene-1-sulfonate imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it distinct from other sulfonates .
Eigenschaften
CAS-Nummer |
6749-54-8 |
|---|---|
Molekularformel |
C15H16O3S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-phenylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-12-8-10-15(11-9-12)19(16,17)18-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3 |
InChI-Schlüssel |
FCRSPZDMYKKCAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


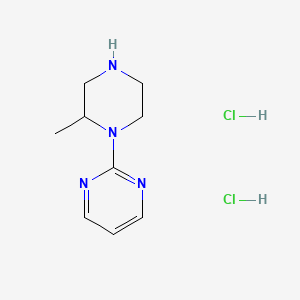
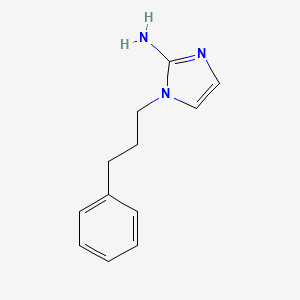

![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
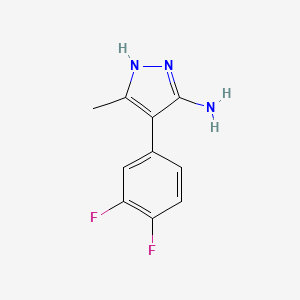

![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)
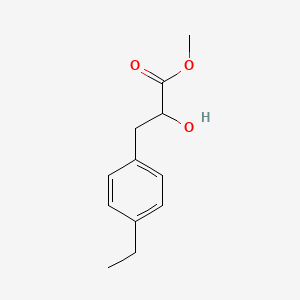
![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
